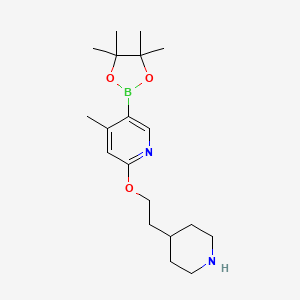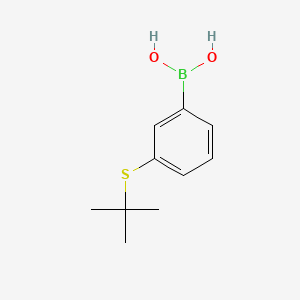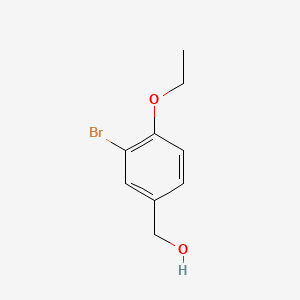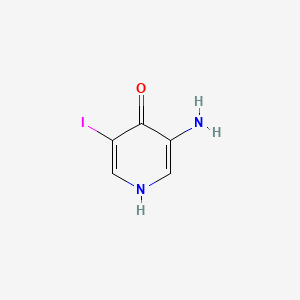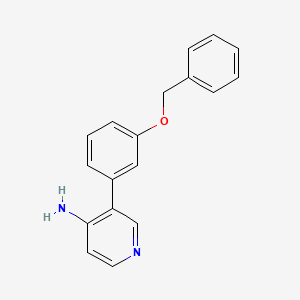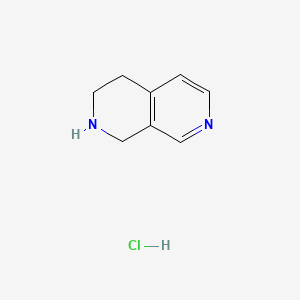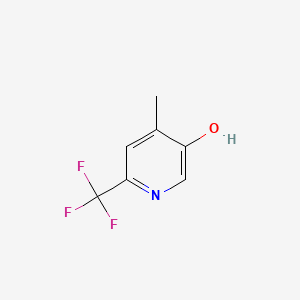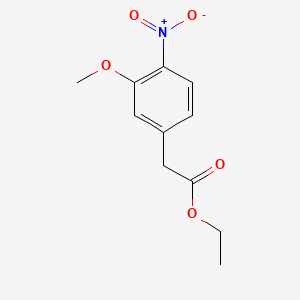
Ethyl 3-methoxy-4-nitrophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methoxy-4-nitrophenylacetate is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol It is an ester derivative, characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methoxy-4-nitrophenylacetate typically involves the esterification of 3-methoxy-4-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-methoxy-4-nitrophenylacetic acid+ethanolH2SO4ethyl 3-methoxy-4-nitrophenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methoxy-4-nitrophenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-methoxy-4-nitrophenylacetic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-methoxy-4-nitrophenylacetic acid and ethanol.
Reduction: Ethyl 3-methoxy-4-aminophenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-methoxy-4-nitrophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biological pathways.
Material Science: It may be utilized in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3-methoxy-4-nitrophenylacetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 3-methoxy-4-nitrophenylacetate can be compared with other similar compounds, such as:
Ethyl 3-methoxy-4-aminophenylacetate: This compound is similar but contains an amino group instead of a nitro group, which can significantly alter its reactivity and applications.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
1258845-94-1 |
|---|---|
Formule moléculaire |
C11H13NO5 |
Poids moléculaire |
239.227 |
Nom IUPAC |
ethyl 2-(3-methoxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-4-5-9(12(14)15)10(6-8)16-2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
KYWDNCBINYXTAE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
Synonymes |
Benzeneacetic acid, 3-Methoxy-4-nitro-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)
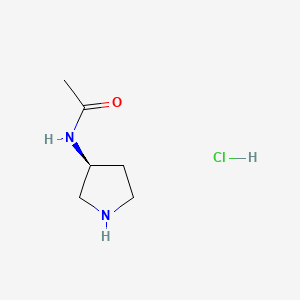

![4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid](/img/structure/B597608.png)
